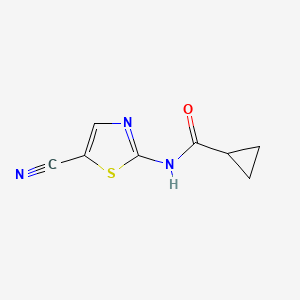

N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

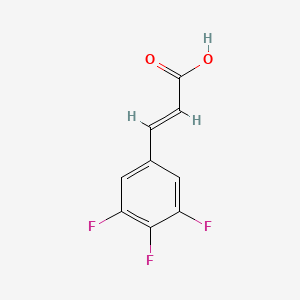

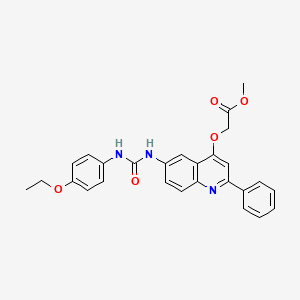

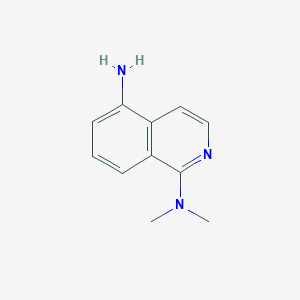

N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide is a chemical compound with the formula C8H7N3OS and a molecular weight of 193.23 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds, such as N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, has been reported . The acid chloride was prepared and then added dropwise to 2-amino-5-propyl-1,3,4-thiadiazole (7.50 mmol), followed by vigorous stirring at ambient temperature for 4 hours .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single crystal X-ray diffraction studies . The crystal belongs to the triclinic system, space group P-1 . X-ray indicated that two intermolecular hydrogen bonds N1-H1···N5, N4-H4···N2 were observed .Applications De Recherche Scientifique

Synthesis and Antiviral Activity

N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide derivatives exhibit promising antiviral properties. For instance, certain thiazole C-nucleosides have been synthesized using glycosyl cyanides and tested for in vitro activity against various viruses, showcasing significant antiviral activity and acting as potent inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Catalytic Applications

In the realm of organic synthesis, this compound-related compounds have been used to facilitate the formation of oxazoles and furanones, demonstrating the versatility of these compounds in catalysis and synthetic applications. For example, an efficient synthesis of 2-phenyl-4,5-substituted oxazoles involved the intramolecular copper-catalyzed cyclization of functionalized enamides (Kumar et al., 2012). Another study highlighted the halonium-initiated C-O bond formation via umpolung of α-carbon to carbonyl, offering an efficient access to 5-amino-3(2H)-furanones (Wei et al., 2012).

Novel Compounds and Material Science

The exploration of this compound derivatives extends to the development of new materials with potential applications in various industries. For instance, Pd nanoparticles supported on mesoporous graphitic carbon nitride showed high activity and selectivity in the hydrogenation of phenol to cyclohexanone, a key intermediate in the manufacture of polyamides (Wang et al., 2011).

Potential Antitumor Agents

Certain N-(cycloalkylamino)acyl-2-aminothiazole inhibitors, closely related to this compound, have been identified as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), exhibiting significant antitumor activity in mice and highlighting the therapeutic potential of these compounds (Misra et al., 2004).

Orientations Futures

Thiazole derivatives have received considerable attention in the medicinal and pesticidal field due to their various applications . The synthesis of broader spectrum and highly bioactive 1,3,4-thiadiazole compounds is a hot spot in the agricultural and medicinal chemistry field . Therefore, N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide and its derivatives may have potential for future research and development in these fields.

Propriétés

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-3-6-4-10-8(13-6)11-7(12)5-1-2-5/h4-5H,1-2H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOZQICXGJHUSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=C(S2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2659219.png)

![Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2659224.png)

![6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride](/img/structure/B2659225.png)

![4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2659233.png)

![(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B2659235.png)

![benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate](/img/structure/B2659236.png)